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Compound of Interest
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Cat. No.: B10824817 Get Quote

Introduction
VH032-OH is a synthetic small molecule and a functionalized derivative of the potent von

Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1] It serves as a crucial building block

in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of

therapeutic agents designed to induce the degradation of specific target proteins.[1] VH032-OH
incorporates a terminal hydroxyl group, which provides a convenient attachment point for

linkers, enabling its conjugation to a ligand that binds a target protein of interest.[2] This guide

provides a comprehensive overview of the structure, physicochemical properties, mechanism

of action, and relevant experimental protocols for VH032-OH, intended for researchers and

professionals in drug discovery and chemical biology.

Structure and Physicochemical Properties
VH032-OH is structurally derived from the well-characterized VHL inhibitor VH032. The core

scaffold is designed to mimic the hydroxyproline (Hyp) residue of Hypoxia-Inducible Factor-1

alpha (HIF-1α), which is critical for its recognition by VHL.[3] The terminal hydroxyl group is

positioned on the solvent-exposed region of the molecule when bound to VHL, allowing for the

attachment of a linker without significantly disrupting the key binding interactions.[2]

Chemical Structure
IUPAC Name: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-

methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide with a terminal hydroxyl
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modification for linking. The precise IUPAC name for the specific "OH" variant can vary

based on the attachment point, but it is functionally a derivative of VH032 designed for

conjugation.

Parent Compound: VH032

Physicochemical Data
The following table summarizes the key physicochemical properties of VH032-OH and its

parent compound, VH032.

Property Value (VH032-OH)
Value (VH032 - Parent
Compound)

Molecular Formula C₂₄H₃₂N₄O₅S C₂₄H₃₂N₄O₄S

Molecular Weight 488.60 g/mol 472.60 g/mol

CAS Number 2244684-42-0 1448188-62-2

Appearance Powder Solid

Purity ≥95% - 99.43% ≥98% - 99.72%

Storage Temperature
2-8°C (short-term), -20°C to

-80°C (long-term)
-20°C

Mechanism of Action
Role as a VHL Ligand in PROTACs
VH032-OH's primary function is to act as the VHL-recruiting moiety within a PROTAC molecule.

[1] PROTACs are heterobifunctional molecules that consist of three components: a ligand for

an E3 ubiquitin ligase (like VH032-OH for VHL), a ligand for a target protein (Protein of Interest,

POI), and a chemical linker connecting the two.[4]

By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings

them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an

E2-conjugating enzyme to the POI, a process catalyzed by the VHL E3 ligase.[6] The
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polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively

removing the target protein from the cell.[7]
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Caption: Mechanism of action for a PROTAC utilizing VH032-OH.

Inhibition of the VHL/HIF-1α Interaction
The parent molecule, VH032, is a potent inhibitor of the protein-protein interaction between

VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-1α.[8][9]

Under normal oxygen conditions (normoxia), prolyl hydroxylase (PHD) enzymes hydroxylate
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specific proline residues on HIF-1α.[10] This post-translational modification allows VHL to

recognize, bind, and ubiquitinate HIF-1α, leading to its proteasomal degradation.[11]

By binding to the same pocket on VHL that recognizes hydroxylated HIF-1α, VH032

competitively blocks this interaction.[9] This prevents the degradation of HIF-1α, causing it to

accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive

genes (e.g., VEGF, GLUT1, PHD2).[9][12] While VH032-OH is designed for PROTACs, its

inherent ability to bind VHL means it can also stabilize HIF-1α.[7]
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Caption: VHL/HIF-1α pathway and its inhibition by VH032-based ligands.
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Quantitative Data
The binding affinity of VH032-OH itself is not widely reported, as it is primarily a synthetic

intermediate. However, the affinity of the parent compound VH032 is well-established and

serves as a reliable benchmark, given that the hydroxyl modification is placed at a linker-

tolerant site.

Binding Affinity
Compound Assay Type Target Value Reference(s)

VH032 (Parent) (various) VHL K_d_ = 185 nM [8][9][13]

BODIPY FL

VH032
TR-FRET GST-VCB K_d_ = 3.01 nM [3]

VH032 TR-FRET VCB Complex K_i_ = 33.4 nM [14]

MZ1 (VH032-

PROTAC)
TR-FRET VCB Complex K_i_ = 6.3 nM [14]

Solubility
Compound Formulation Solubility Reference(s)

VH032-OH

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL (5.12

mM)
[1]

VH032-OH

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL (5.12

mM)
[1]

VH032-OH
10% DMSO, 90%

Corn Oil

≥ 2.5 mg/mL (5.12

mM)
[1]

VH032 DMSO
100 mM (47.26

mg/mL)
[9]

VH032 Ethanol
100 mM (47.26

mg/mL)
[9]
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Experimental Protocols
The following protocols are based on methodologies described in the literature for VH032 and

its derivatives.

In Vivo Formulation Preparation
This protocol is intended for preparing VH032-OH for administration in animal studies.

Stock Solution: Prepare a concentrated stock solution of VH032-OH in 100% DMSO.

Vehicle Preparation: Prepare the vehicle by mixing the co-solvents. For example, for a

PEG300-based vehicle, combine 40% PEG300, 5% Tween-80, and 45% saline by volume.

Final Formulation: Add the DMSO stock solution to the vehicle to achieve the final desired

concentration. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline,"

add 1 part DMSO stock to 9 parts of a pre-mixture of the other co-solvents.[1]

Solubilization: Ensure the final solution is clear. If precipitation occurs, gentle heating and/or

sonication can be used to aid dissolution.[1]

Administration: It is recommended to prepare the working solution freshly on the day of use

for in vivo experiments.[1]

Synthesis of VH032 from VH032-amine Precursor
This protocol describes the final acetylation step to produce the parent compound VH032, a

method that can be adapted for other acylations.[14]

Reactants: Dissolve the VH032-amine precursor (1 equivalent) and N,N-

diisopropylethylamine (DIPEA) in dichloromethane (DCM).

Acetylation: Add acetic anhydride (Ac₂O) to the solution.

Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by

an appropriate method (e.g., TLC or LC-MS).
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Purification: Upon completion, purify the crude product using a suitable method such as

preparative HPLC to yield the final VH032 compound.[14]

Time-Resolved Fluorescence Resonance Energy-
Transfer (TR-FRET) Binding Assay
This protocol provides a framework for determining the binding affinity of VHL ligands using a

fluorescent VH032 probe.[3]
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Caption: Experimental workflow for a TR-FRET based binding assay.

Assay Components:
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Protein: Glutathione S-transferase-tagged VCB complex (GST-VCB).

Donor: Terbium (Tb)-labeled anti-GST antibody.

Acceptor: A fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[3]

Competitor: The unlabeled VHL ligand to be tested (e.g., VH032-OH).

Procedure: a. In a 384-well assay plate, incubate a fixed concentration of GST-VCB (e.g., 2

nM) with a fixed concentration of Tb-anti-GST antibody (e.g., 2 nM).[3] b. Add serial dilutions

of the competitor compound (VH032-OH). c. Add a fixed concentration of the fluorescent

probe (BODIPY FL VH032). d. Incubate the plate at room temperature for a set period (e.g.,

90 minutes) to allow the binding to reach equilibrium.[3]

Detection: Measure the TR-FRET signal on a plate reader. Excitation of the Terbium donor

results in energy transfer to the BODIPY acceptor when they are in close proximity (i.e.,

when the probe is bound to the VCB complex).

Data Analysis: The competitor compound will displace the fluorescent probe, leading to a

decrease in the FRET signal. Plot the signal versus the competitor concentration to generate

a dose-response curve and calculate the IC₅₀, which can then be converted to a binding

affinity constant (K_i_).[14]

Conclusion
VH032-OH is an indispensable chemical tool for the development of VHL-based PROTACs. Its

structure is rationally designed to engage the VHL E3 ligase with high affinity while providing a

versatile chemical handle for linker attachment. A thorough understanding of its properties,

mechanism of action, and associated experimental methodologies is critical for its effective

application in targeted protein degradation, a field with immense potential for therapeutic

innovation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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